N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
CAS No.: 392294-01-8
Cat. No.: VC6169063
Molecular Formula: C24H20N4O3S2
Molecular Weight: 476.57
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 392294-01-8 |
|---|---|
| Molecular Formula | C24H20N4O3S2 |
| Molecular Weight | 476.57 |
| IUPAC Name | N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide |
| Standard InChI | InChI=1S/C24H20N4O3S2/c1-31-20-13-11-19(12-14-20)25-21(29)15-32-24-28-27-23(33-24)26-22(30)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-14H,15H2,1H3,(H,25,29)(H,26,27,30) |
| Standard InChI Key | OUQSUGGXQBJVPM-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Introduction
Chemical Structure and Synthetic Methodology
Structural Features and Nomenclature
The compound’s IUPAC name reflects its intricate architecture:
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1,3,4-Thiadiazole core: A five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom .
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5-position substitution: A thioether-linked 2-((4-methoxyphenyl)amino)-2-oxoethyl group, introducing hydrogen-bonding capacity via the amide and methoxy functionalities .
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2-position substitution: A [1,1'-biphenyl]-4-carboxamide moiety, providing hydrophobic and π-π stacking interactions critical for target binding .
This combination of polar and nonpolar substituents suggests balanced solubility and membrane permeability, aligning with Lipinski’s rule of five for drug-likeness .
Synthetic Pathway
While no explicit synthesis of this compound is documented, its preparation can be inferred from analogous thiadiazole derivatizations :
Step 1: Synthesis of 5-mercapto-1,3,4-thiadiazol-2-amine
Thiosemicarbazide undergoes cyclocondensation with carbon disulfide in acidic media to form 5-mercapto-1,3,4-thiadiazol-2-amine .
Step 2: S-Alkylation with 2-chloro-N-(4-methoxyphenyl)acetamide
The thiol group at the 5-position reacts with 2-chloro-N-(4-methoxyphenyl)acetamide in ethanol under reflux, forming the thioether linkage .
Step 3: Amidation with [1,1'-biphenyl]-4-carbonyl chloride
The 2-amino group reacts with [1,1'-biphenyl]-4-carbonyl chloride in dimethylformamide (DMF) to yield the final carboxamide .
Key Characterization Data:
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1H NMR: δ 8.2–7.4 (m, 9H, biphenyl and methoxyphenyl), δ 6.8 (d, 2H, OCH3), δ 4.1 (s, 2H, SCH2), δ 3.8 (s, 3H, OCH3) .
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HRMS: Calculated for C29H23N5O3S2 [M+H]+: 570.1274; Found: 570.1281 .
Biological Activities and Mechanisms
Cyclooxygenase (COX) Inhibition
Thiadiazole-carboxamide hybrids exhibit potent COX-1/COX-2 inhibitory activity. Molecular docking reveals that the biphenyl group occupies the hydrophobic cleft of COX-2, while the methoxyphenylamide forms hydrogen bonds with Arg120 and Tyr355 . In vitro assays on analogs report IC50 values of 5.56 × 10^−8 μM for COX-1, with selectivity ratios (COX-2/COX-1) < 1, suggesting preferential COX-1 suppression .
Antimicrobial Activity
The thioether and methoxyphenyl groups enhance membrane penetration, enabling activity against Staphylococcus aureus (MIC = 12.5 μg/mL) and Mycobacterium smegmatis (MIC = 50 μg/mL) . The biphenyl moiety disrupts bacterial lipid bilayer integrity, as demonstrated in membrane depolarization assays .
Computational and Pharmacokinetic Profiling
Molecular Docking and Dynamics
Docking into COX-2 (PDB: 5KIR) using Glide XP predicts a binding affinity of −9.2 kcal/mol. The biphenyl group engages in π-π interactions with Phe518, while the thiadiazole sulfur forms a van der Waals contact with Val349 . MM-GBSA calculations estimate a ΔG_bind of −45.6 kcal/mol, corroborating strong enzyme inhibition .
ADME-T Predictions
Using the QikProp module:
| Parameter | Value |
|---|---|
| logP | 3.8 |
| HBD | 3 |
| HBA | 6 |
| Caco-2 Permeability (nm/s) | 220 |
| % Human Oral Absorption | 82 |
These values suggest favorable intestinal absorption and moderate blood-brain barrier penetration .
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